

Excitation and emission wavelengths for CellTracker Red CMTPX

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Compound of Interest

Compound Name: *CellTracker Red CMTPX*

Cat. No.: *B12398355*

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An In-Depth Technical Guide to CellTracker™ Red CMTPX

For researchers, scientists, and drug development professionals, CellTracker™ Red CMTPX is a vital fluorescent dye for long-term cell tracking. This guide provides a comprehensive overview of its properties, mechanism, and detailed protocols for its application in various cell-based assays.

Core Properties and Specifications

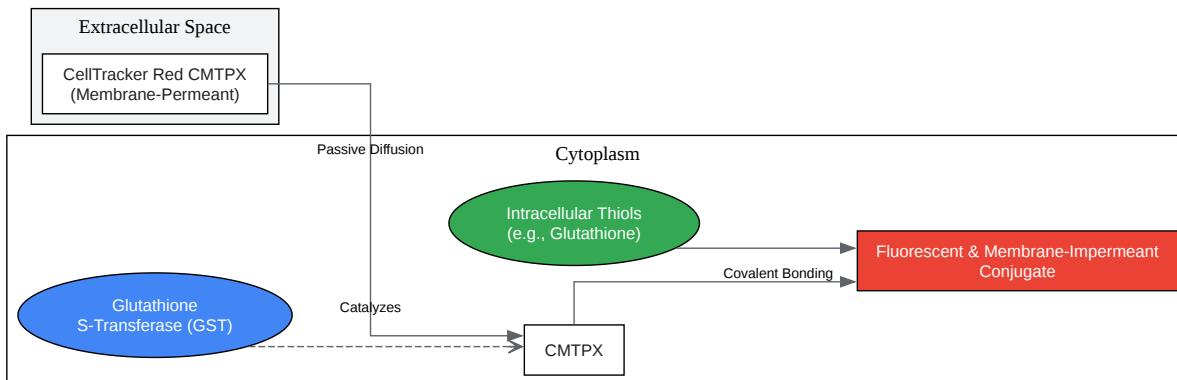
CellTracker™ Red CMTPX is a cell-permeant fluorescent dye designed for monitoring cell movement and location over extended periods. Its chemical and spectral properties are optimized for stability, low toxicity, and effective retention within living cells.

Property	Value	Source(s)
Excitation Maximum	~577 nm or ~586 nm	[1][2],[3][4]
Emission Maximum	~602 nm or ~614 nm	[1][2],[3][4]
Molecular Formula	C ₄₂ H ₄₀ ClN ₃ O ₄	[1][4]
Molecular Weight	~686.24 g/mol	[4]
Solubility	DMSO	[1][4]
Cell Permeability	Freely permeable to live cells	[1][5][6]
Retention Time	At least 72 hours (typically 3-6 generations)	[1][5][6]

Note: The excitation and emission maxima may vary slightly between different suppliers and measurement conditions.

Mechanism of Action

The utility of CellTracker™ Red CMTPX lies in its two-stage mechanism. Initially, the non-fluorescent dye freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular components, primarily glutathione.[2][6] This reaction, mediated by the ubiquitous enzyme glutathione S-transferase (GST), forms a covalent bond that renders the dye cell-impermeant.[2][6] This process does not require enzymatic cleavage to activate fluorescence.[2][6][7] The trapped, fluorescent dye is well-retained and is distributed among daughter cells during cell division, but it does not transfer to adjacent cells in a population.[1][6][8]



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Mechanism of CellTracker™ Red CMTPX retention.

Experimental Protocols

Precise and consistent experimental methodology is crucial for successful cell tracking. The following protocols provide a detailed guide for preparing and using CellTracker™ Red CMTPX.

Stock Solution Preparation

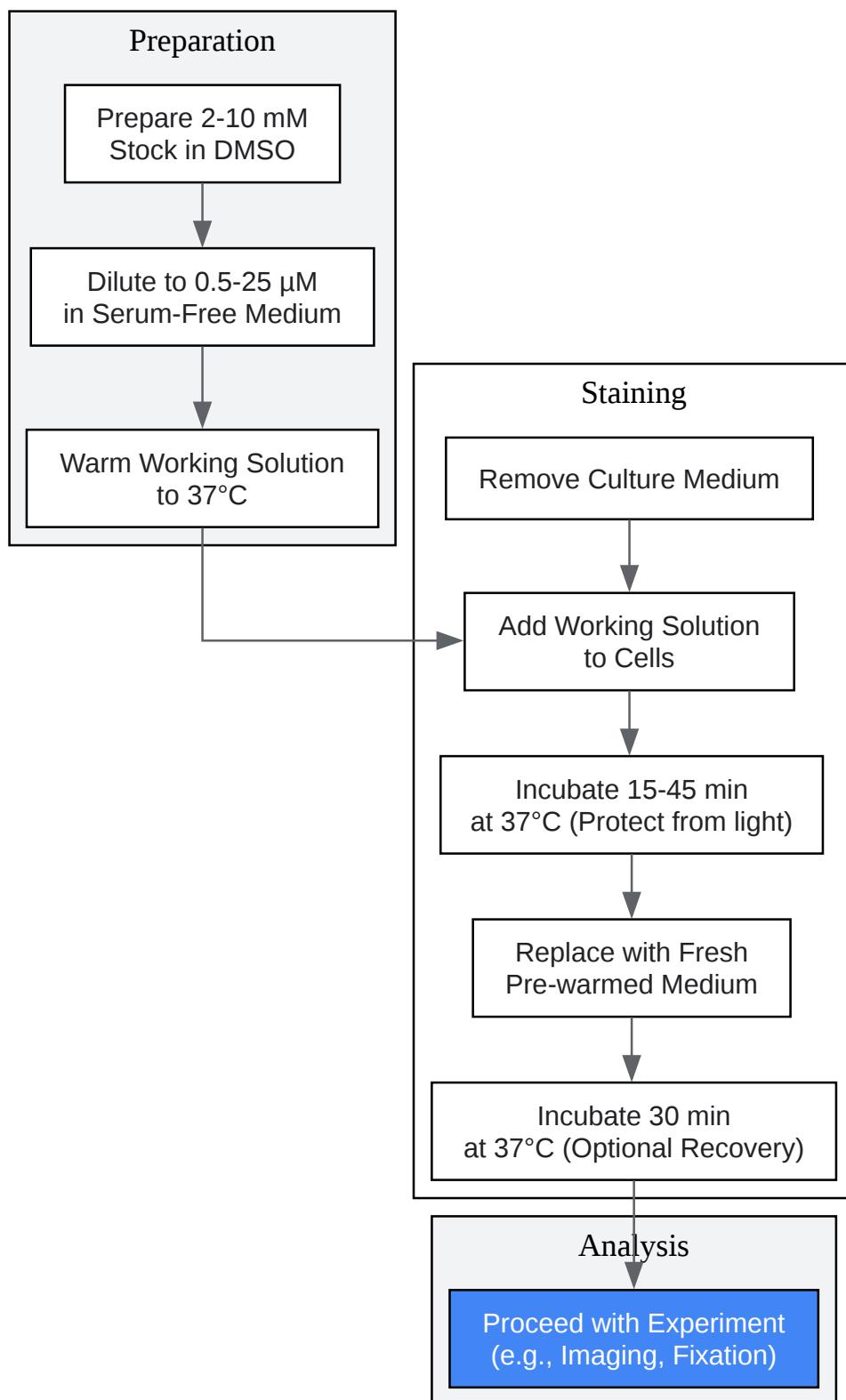
- **Reconstitution:** Allow the lyophilized CellTracker™ Red CMTPX vial to warm to room temperature before opening. Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a common 50 µg vial, adding 36 µL of DMSO creates a 2 mM stock solution.^[1] Alternatively, adding 7.3 µL of DMSO creates a 10 mM stock solution.^[9]
- **Storage:** Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C, protected from light.^{[1][4]}

Working Solution Preparation

- Dilution: On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium to ensure optimal dye loading.[1][9]
- Concentration: The optimal concentration can vary by cell type and experimental duration. A general range is 0.5–25 μ M.[1][7]
 - For short-term experiments (< 3 days), use a lower concentration (0.5–5 μ M).[7][10]
 - For long-term tracking or with rapidly dividing cells, use a higher concentration (5–25 μ M). [7][9][10]
- Pre-warming: Warm the final working solution to 37°C before adding it to the cells.[1][10]

Cell Labeling Protocol

This general protocol can be adapted for adherent cells, cells in suspension, and 3D spheroids.

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General workflow for cell labeling.

Methodology:

- Cell Culture: Grow cells to the desired confluence in your standard culture vessel.
- Medium Removal: Aspirate the culture medium. For cells in suspension, gently pellet the cells by centrifugation and remove the supernatant.[\[7\]](#)
- Dye Loading: Add the pre-warmed working solution to the cells. For adherent cells, add enough solution to cover the cell monolayer.[\[1\]](#) For suspension cells, resuspend the cell pellet in the working solution.[\[7\]](#)
- Incubation: Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions, ensuring they are protected from light.[\[1\]](#)[\[7\]](#)
- Wash and Recovery: Remove the dye-containing solution. Wash the cells by replacing it with a fresh, pre-warmed, complete culture medium.[\[1\]](#)[\[9\]](#) An optional 30-minute recovery incubation at 37°C can allow any unbound dye to diffuse out.[\[10\]](#)
- Analysis: The cells are now labeled and ready for downstream applications, including live-cell imaging, co-culture, or fixation.

Fixation and Permeabilization

A key advantage of CellTracker™ dyes is their fixable nature. The covalent bonds formed within the cell allow the fluorescent signal to be retained even after fixation with formaldehyde-based fixatives and subsequent permeabilization with agents like acetone.[\[10\]](#)[\[11\]](#) This makes the dye compatible with immunocytochemistry (ICC) and other antibody-staining protocols.[\[2\]](#)

Example Fixation Protocol:

- After labeling, wash cells with Phosphate-Buffered Saline (PBS).
- Fix the cells with 3.7-4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[\[4\]](#)[\[10\]](#)
- Wash the cells multiple times with PBS.[\[4\]](#)

- If antibody staining is required, permeabilize the cells as needed (e.g., with ice-cold acetone or Triton™ X-100).[10]

Key Applications

The robust nature of CellTracker™ Red CMTPX makes it suitable for a wide range of applications in research and drug development:

- Cell Migration and Invasion Assays: Used in classic wound-healing or "scratch" assays to visualize cell migration into a cleared area over time.[12]
- Long-Term Cell Tracking: Ideal for monitoring cell fate, proliferation, and movement in co-culture systems or over several days in vitro.[13]
- Multiplexing: The dye's emission spectrum is well-separated from that of green fluorescent proteins (GFP), enabling multi-color imaging and analysis.[1][8][13]
- Phagocytosis Assays: Can be used to label target cells, such as infected red blood cells, to quantify their uptake by phagocytes.[14]

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